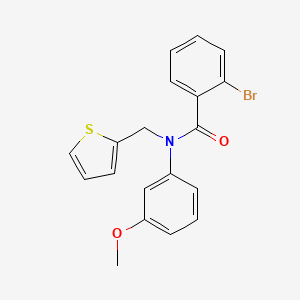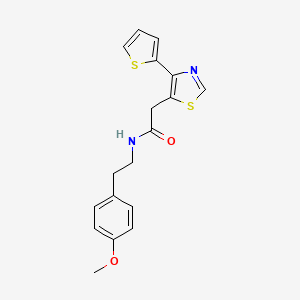![molecular formula C19H19N3O4 B11329781 2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11329781.png)
2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide: is a chemical compound with a complex structure. Let’s break it down:
Phenyl Group: The compound contains a phenyl ring (C₆H₅) substituted with a dimethyl group (CH₃) at positions 3 and 4.
Oxadiazole Ring: The oxadiazole ring (1,2,4-oxadiazole-3-yl) is attached to the phenyl group via an acetamide linker.
Methoxyphenyl Group: The compound also features a methoxyphenyl group (C₆H₄OCH₃) at position 5 of the oxadiazole ring.
準備方法
The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:
-
Synthesis of 3,4-dimethylphenoxyacetic acid: : Start by synthesizing 3,4-dimethylphenoxyacetic acid, which serves as a precursor. This can be achieved through various methods, including Grignard reactions or Friedel-Crafts acylation.
-
Formation of the Oxadiazole Ring: : Next, react the 3,4-dimethylphenoxyacetic acid with hydrazine hydrate to form the oxadiazole ring. Cyclization occurs via dehydration and intramolecular condensation.
-
Acetylation: : Introduce the acetamide group by acetylating the oxadiazole nitrogen using acetic anhydride.
化学反応の分析
Oxidation: The compound may undergo oxidation reactions due to the presence of aromatic rings.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reagents and Conditions: Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and acylating agents (e.g., acetic anhydride).
Major Products: The major products depend on the specific reaction conditions and substituents. For example, acetylation yields the acetamide group.
科学的研究の応用
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Assess its use in organic electronics or sensors.
作用機序
- この化合物の作用機序は、特定の分子標的 (例:タンパク質、酵素) への結合または細胞経路の調節によるものと考えられます。
- その正確な作用機序を解明するには、さらなる研究が必要です。
6. 類似化合物の比較
類似化合物:
類似化合物との比較
Similar Compounds:
特性
分子式 |
C19H19N3O4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-12-4-7-16(10-13(12)2)25-11-17(23)20-19-21-18(26-22-19)14-5-8-15(24-3)9-6-14/h4-10H,11H2,1-3H3,(H,20,22,23) |
InChIキー |
MDNSDVRFTAKNFO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


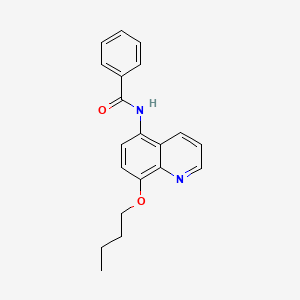
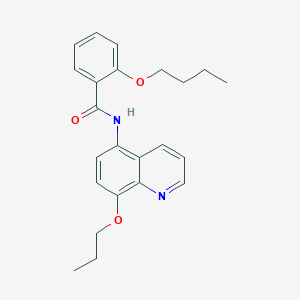
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide](/img/structure/B11329715.png)
![4-bromo-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11329727.png)
![10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11329734.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11329741.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11329743.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11329752.png)
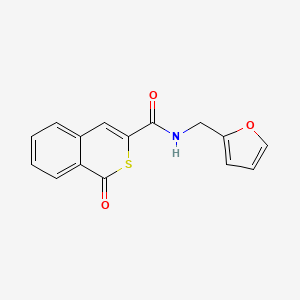
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-ethoxybenzamide](/img/structure/B11329763.png)
![2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11329764.png)
![3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B11329769.png)
